3-(Indolin-1-yl)pyrazine-2-carbonitrile
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Overview
Description
3-(Indolin-1-yl)pyrazine-2-carbonitrile is a heterocyclic compound that features both indole and pyrazine moieties
Mechanism of Action
Target of Action
The compound 3-(Indolin-1-yl)pyrazine-2-carbonitrile is a derivative of indole and pyrazine . Indole derivatives have been found to bind with high affinity to multiple receptors . Pyrrolopyrazine derivatives, which contain a pyrazine ring, have shown activities against various targets, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Pyrrolopyrazine derivatives have shown more antibacterial, antifungal, and antiviral activities .
Biochemical Pathways
Indole derivatives have been associated with a broad spectrum of biological activities . For instance, some indole derivatives have shown inhibitory activity against influenza A .
Result of Action
Indole derivatives have been reported to possess various biological activities, suggesting that they may have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-(Indolin-1-yl)pyrazine-2-carbonitrile are not fully understood. It is known that indole derivatives, which include compounds with an indolin-1-yl group, have diverse biological activities . They have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These compounds bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Cellular Effects
The cellular effects of this compound are not well documented. It is known that indole derivatives can have a wide range of effects on cells . For example, some indole derivatives have been found to have antiviral activity, with certain compounds showing inhibitory activity against influenza A .
Molecular Mechanism
The molecular mechanism of action of this compound is not fully understood. Indole derivatives are known to bind with high affinity to multiple receptors . This suggests that this compound may also interact with various biomolecules, potentially leading to changes in gene expression or enzyme activity.
Metabolic Pathways
The metabolic pathways involving this compound are not well understood. Indole derivatives are known to be involved in various metabolic pathways . For example, indole-3-acetic acid, a derivative of indole, is a plant hormone produced by the degradation of tryptophan in higher plants .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Indolin-1-yl)pyrazine-2-carbonitrile typically involves the condensation of indole derivatives with pyrazine-2-carbonitrile. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, which involves the reaction of an indole derivative with a pyrazine-2-carbonitrile under basic conditions . The reaction is usually carried out in the presence of a palladium catalyst, such as Pd(OAc)2, and a phosphine ligand, such as 1,1’-bis(di-tert-butylphosphino)ferrocene, in a suitable solvent like N-methyl-2-pyrrolidone .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Indolin-1-yl)pyrazine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives, such as amines or alcohols.
Substitution: Formation of substituted pyrazine derivatives.
Scientific Research Applications
3-(Indolin-1-yl)pyrazine-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Comparison with Similar Compounds
3-(Indolin-1-yl)pyrazine-2-carbonitrile can be compared with other similar compounds, such as:
Indole derivatives: These compounds share the indole moiety and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Pyrazine derivatives: These compounds share the pyrazine moiety and are known for their applications in drug discovery and materials science.
List of Similar Compounds
- 3-(1H-Indol-3-yl)pyrazine-2-carbonitrile
- 3-(1H-Indol-2-yl)pyrazine-2-carbonitrile
- 3-(1H-Indol-5-yl)pyrazine-2-carbonitrile
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure allows it to undergo a variety of chemical reactions and makes it a valuable building block for the synthesis of more complex molecules. Further research into its mechanism of action and applications will likely uncover new and exciting uses for this compound.
Properties
IUPAC Name |
3-(2,3-dihydroindol-1-yl)pyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4/c14-9-11-13(16-7-6-15-11)17-8-5-10-3-1-2-4-12(10)17/h1-4,6-7H,5,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIFCXVXPCCIKGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C3=NC=CN=C3C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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